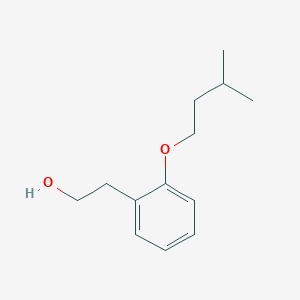

2-iso-Pentoxyphenethyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUXBFCPWRKFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Efficient and Scalable Synthetic Routes

Efficient synthesis of the target compound relies on a convergent approach where the two main fragments, the isopentoxy moiety and the phenethyl alcohol backbone, are constructed and then combined.

The Williamson ether synthesis is a cornerstone reaction for preparing ethers and is well-suited for attaching the isopentoxy group to the aromatic ring. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. ncert.nic.in

There are two primary pathways to form the ether linkage for a precursor to 2-iso-pentoxyphenethyl alcohol:

Alkylation of a Phenol (B47542): A substituted phenol, such as 2-hydroxyphenethyl alcohol or a protected variant, is deprotonated with a suitable base to form a phenoxide. This is followed by reaction with an isopentyl halide (e.g., 1-bromo-3-methylbutane).

Reaction of an Aryl Halide: While less common for this specific synthesis due to the reactivity requirements of the SN2 reaction, a variation could involve an isopentoxide reacting with a phenethyl halide. However, the first approach is generally preferred as primary alkyl halides, like isopentyl bromide, are excellent substrates for the SN2 reaction, minimizing competing elimination reactions. nih.gov

The optimization of this synthesis involves careful selection of the base and solvent. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol. The choice of solvent is also critical; polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often employed as they effectively solvate the cation without interfering with the nucleophilic alkoxide. libretexts.org Reaction temperatures are typically maintained between 50-100 °C to achieve a reasonable reaction rate over 1-8 hours. libretexts.org

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Hydroxyphenethyl alcohol derivative | 1-Bromo-3-methylbutane | NaH | THF | Reflux |

| 2-Hydroxyphenethyl alcohol derivative | 1-Bromo-3-methylbutane | K₂CO₃ | Acetonitrile | 50-100 °C |

The phenethyl alcohol backbone (2-phenylethanol) is a widely used structural motif, and several scalable methods for its synthesis have been developed. wikipedia.orgebi.ac.uk When synthesizing a substituted version like this compound, these methods are applied to appropriately derivatized starting materials.

Key synthetic routes include:

Friedel-Crafts Reaction: The most common industrial method involves the reaction of a benzene (B151609) derivative (in this case, isopentoxybenzene) with ethylene oxide in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.org The reaction proceeds through electrophilic attack on the aromatic ring, followed by hydrolysis of the resulting aluminum alkoxide to yield the desired alcohol. wikipedia.org

Grignard Reaction: A laboratory-scale synthesis can be achieved by reacting a phenylmagnesium bromide derivative with ethylene oxide. libretexts.org For this specific compound, the Grignard reagent would be prepared from 2-bromo-isopentoxybenzene. The subsequent reaction with ethylene oxide and an acidic workup produces the phenethyl alcohol structure.

Reduction of Phenylacetic Acid Derivatives: The corresponding phenylacetic acid (2-isopentoxyphenylacetic acid) can be reduced to the alcohol. Reagents like sodium borohydride and iodine in tetrahydrofuran (THF) are effective for this transformation. wikipedia.org

Achieving stereoselectivity and regioselectivity is crucial for creating specific isomers and understanding their unique properties.

Regioselectivity: The synthesis of this compound inherently involves regioselectivity in the substitution pattern of the benzene ring. When starting with phenol, the ortho, meta, and para positions are distinct. The synthesis must begin with, or selectively form, the ortho-substituted precursor (2-hydroxyphenethyl alcohol or a related compound) before the Williamson ether synthesis. Regioselective synthesis of such precursors can be achieved through methods like ortho-lithiation directed by the hydroxyl group, followed by reaction with an electrophile. Furthermore, regioselective cleavage of epoxides, such as a substituted styrene oxide, can yield the desired alcohol isomer. organic-chemistry.orglibretexts.org

Stereoselectivity: While this compound itself is not chiral, the introduction of substituents on the ethyl chain can create stereocenters. Stereoselective syntheses of related chiral alcohols often employ methods like asymmetric hydrogenation of a corresponding ketone or the stereoselective reduction of α,β-epoxy ketones. chemicalbook.com Cobalt-catalyzed methods have also been developed for the stereoselective synthesis of complex alcohols, which could be adapted for producing chiral analogs. nih.gov

Functionalization and Derivatization Strategies for Structural Analogs

To explore structure-property relationships, the parent molecule can be systematically modified by adding various functional groups to the aromatic ring.

Halogenation of the aromatic ring is a common strategy to modulate the electronic properties of a molecule. The isopentoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the ether oxygen. libretexts.org This means that electrophilic aromatic substitution reactions will preferentially occur at the positions ortho and para to the alkoxy group.

Chlorination, Bromination, and Iodination: Direct halogenation can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine with an oxidizing agent. The reaction conditions can be tuned to favor mono- or di-substitution. Due to the activating nature of the alkoxy group, these reactions can often proceed under mild conditions. libretexts.org

Fluorination: Introducing fluorine can have profound effects due to its high electronegativity and small size. Direct fluorination is often too reactive, so indirect methods are preferred. One approach is the Schiemann reaction, where an amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄). Alternatively, dehydroxyfluorination of a corresponding phenol derivative can be achieved using reagents like aminodifluorosulfinium tetrafluoroborates. organic-chemistry.org The synthesis of fluorinated alcohols can also be approached by hydrolyzing fluorinated alkyl halides. google.com

The introduction of halogens, particularly fluorine, withdraws electron density through the inductive effect, which can significantly alter the acidity of the alcohol proton and the nucleophilicity of the aromatic ring. science.gov

Table 2: Potential Halogenated Derivatives via Electrophilic Aromatic Substitution

| Reagent | Potential Product(s) (Major Isomers) | Electronic Effect of Substituent |

|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Bromo-2-isopentoxyphenethyl alcohol | Inductively withdrawing, weakly deactivating |

| Selectfluor | 4-Fluoro-2-isopentoxyphenethyl alcohol | Strongly inductively withdrawing |

| N-Chlorosuccinimide (NCS) | 4-Chloro-2-isopentoxyphenethyl alcohol | Inductively withdrawing, weakly deactivating |

Beyond halogens, a wide array of functional groups can be installed on the aromatic ring to systematically probe structure-property relationships. The directing effect of the isopentoxy group is the guiding principle for these transformations. organicchemistrytutor.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, a strong electron-withdrawing group, primarily at the para position.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) introduces a ketone functionality (e.g., -COCH₃). This adds a moderately deactivating, meta-directing group for any subsequent substitutions. karazin.ua

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group, which is strongly electron-withdrawing.

By creating a library of these derivatives, researchers can correlate specific structural changes with shifts in physical, chemical, or biological properties. For example, adding electron-withdrawing groups can increase the acidity of the alcohol, while adding bulky alkyl groups can introduce steric effects that influence intermolecular interactions. libretexts.org This systematic approach is fundamental to rational molecular design and the optimization of a compound's properties for specific applications.

Modifications of the Hydroxyl and Ether Linkages to Explore Alternative Scaffolds

The functional groups of this compound—the primary hydroxyl group and the ether linkage—are key sites for chemical modification to generate novel derivatives with potentially different properties.

The terminal hydroxyl group can be readily transformed into other functionalities. A common modification is esterification to produce phenethyl esters, which are valuable in the food, beverage, and cosmetic industries. nih.gov Enzymatic synthesis using lipases, such as Novozym 435 from Candida antarctica, provides a green and highly selective method for this transformation. nih.govnih.gov For instance, phenethyl alcohol can be acylated using agents like acetic anhydride or vinyl acetate (B1210297), achieving conversion rates exceeding 98%. nih.gov This biocatalytic approach allows for the creation of a diverse library of esters by varying the acyl donor, leading to alternative molecular scaffolds with tailored olfactory or physicochemical properties.

The ether linkage in this compound is generally stable. However, advanced palladium-catalyzed methods have been developed for the C-H functionalization of phenethyl alcohol derivatives, which can be applied to alkoxy-substituted systems. nih.gov These methods allow for the introduction of new substituents at the meta position of the phenyl ring, providing a pathway to complex scaffolds that would be difficult to access through classical methods. While direct modification of the ether bond itself is less common for scaffold diversification, its electronic influence on the aromatic ring is a key factor in directing such C-H activation reactions.

Exploration of Sustainable Chemical Synthesis Principles

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental impact. matec-conferences.orgresearchgate.net This involves using renewable feedstocks, efficient catalysts, and environmentally benign solvents to improve atom economy and minimize waste. researchgate.netpersonalcaremagazine.com The synthesis of aromatic ethers and alcohols, core components of many fragrances, is a key area for the application of these sustainable practices. premiumbeautynews.com

Application of Catalytic Methodologies for Enhanced Selectivity and Efficiency

Catalysis is central to developing efficient and selective syntheses of this compound and its analogs. Traditional synthesis often relies on the Williamson ether synthesis, which involves an alkoxide and an alkyl halide. wikipedia.org While versatile, this method can be improved using catalytic approaches.

Catalytic O-Alkylation: Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability. Dodecatungstophosphoric acid, a heteropoly acid supported on K-10 clay, has been shown to be a highly efficient and 100% selective catalyst for the etherification of phenethyl alcohol with various alcohols, including isopentanol. researchgate.net Another green approach involves using solid base catalysts, such as Li/MgO, with dimethyl carbonate (DMC) as a non-toxic methylating agent and solvent. This system achieved 95% conversion of 2-phenylethanol with 98% selectivity for the corresponding methyl ether, producing only methanol and carbon dioxide as byproducts. researchgate.net High-temperature catalytic Williamson ether synthesis (CWES) has also been developed, using weak alkylating agents like esters or alcohols at temperatures above 300°C. This method avoids the production of salt byproducts and is highly selective for aromatic ethers. wikipedia.orgresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Immobilized lipases are widely used for the synthesis of phenethyl esters in high yields. nih.govnih.gov Furthermore, biocatalytic routes have been developed to produce the 2-phenylethanol precursor itself from renewable sources like L-phenylalanine, representing a sustainable alternative to petrochemically derived starting materials. researchgate.netgoogle.commdpi.com

Table 1: Comparison of Catalytic Systems for Phenethyl Alcohol Etherification and Esterification

| Catalytic System | Reactants | Product Type | Key Advantages | Conversion/Yield | Selectivity |

|---|---|---|---|---|---|

| Dodecatungstophosphoric acid/K-10 researchgate.net | Phenethyl alcohol, Isoamyl alcohol | Ether | High selectivity, Heterogeneous catalyst | - | 100% |

| 0.1% Li/MgO researchgate.net | 2-Phenylethanol, Dimethyl carbonate | Ether | Green methylating agent, Solid base catalyst | 95% | 98% |

| Novozym 435 nih.gov | Phenethyl alcohol, Acetic anhydride | Ester | Mild conditions, High reusability, Biocatalyst | 99.1% | High |

| High-Temperature CWES researchgate.net | Phenol, Methanol | Ether | Avoids salt byproduct, Weak alkylating agent | - | Up to 99% |

Development of Solvent-Free or Environmentally Benign Solvent Reaction Systems

Eliminating hazardous organic solvents is a primary goal of green chemistry. personalcaremagazine.com For the synthesis of derivatives like 2-phenylethyl acetate, solvent-free systems have proven highly effective. In one study, the continuous production of 2-phenylethyl acetate was achieved by using one of the reactants, ethyl acetate, as the solvent in a packed-bed reactor with an immobilized lipase. mdpi.com This approach not only reduces environmental pollution but also increases reactant concentration and volumetric productivity. mdpi.com

For other transformations, the use of greener solvents is being explored. Supercritical carbon dioxide has been investigated as a medium for biocatalysis, as enzymes are often more stable in it than in water, and product recovery is simplified. personalcaremagazine.com Deep eutectic solvents (DES) are another class of green solvents used for the enzymatic synthesis of compounds like caffeic acid phenethyl ester, where one of the substrates can also serve as a component of the solvent system. nih.gov

Table 2: Reaction Systems With and Without Traditional Solvents

| Reaction Type | System | Solvent | Key Benefits |

|---|---|---|---|

| Enzymatic Esterification mdpi.com | Solvent-Free | Ethyl Acetate (reactant) | No extraction solvent needed, higher reactant concentration, reduced waste. |

| Enzymatic Esterification nih.gov | Green Solvent | Deep Eutectic Solvent | Non-toxic medium, potential for reactant to be part of the solvent. |

| Conventional Esterification | Traditional | Toluene, Hexane, etc. | Established methods, good solubility for nonpolar reactants. |

Assessment of Atom Economy and Reaction Greenness Metrics

Atom economy (AE) is a fundamental concept in green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. rsc.org It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A plausible synthesis for this compound is the Williamson ether synthesis, starting from 2-hydroxyphenethyl alcohol and an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base like sodium hydride.

Reaction: C₈H₁₀O₂ + C₅H₁₁Br + NaH → C₁₃H₂₀O₂ + NaBr + H₂

The calculation for the atom economy of this reaction demonstrates its inherent inefficiency due to the formation of stoichiometric byproducts.

Table 3: Atom Economy Calculation for Williamson Ether Synthesis

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Hydroxyphenethyl alcohol | C₈H₁₀O₂ | 138.16 | Reactant |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reactant |

| Total Reactant Mass | 313.21 | ||

| This compound | C₁₃H₂₀O₂ | 208.30 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Hydrogen Gas | H₂ | 2.02 | Byproduct |

Atom Economy = (208.30 / 313.21) * 100 = 66.5%

This calculation shows that even with a 100% chemical yield, approximately 33.5% of the reactant mass is converted into waste products (sodium bromide and hydrogen gas). primescholars.com In contrast, catalytic addition reactions or syntheses that generate only small co-products like water or methanol have significantly higher atom economies. researchgate.net For example, a hypothetical direct catalytic addition of the alcohol to an alkene would have a 100% atom economy. This highlights the importance of developing new catalytic routes that minimize or eliminate the formation of stoichiometric byproducts.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Dynamics Studies

Theoretical investigations into 2-iso-pentoxyphenethyl alcohol are crucial for understanding its fundamental properties. While specific experimental and computational data for this exact molecule are scarce in publicly available literature, principles from studies on structurally related phenethyl alcohols and ethers can provide a foundational understanding.

Electronic Structure Calculations for Reactivity Prediction and Electronic Property Analysis

Electronic structure calculations are pivotal for predicting the reactivity and electronic characteristics of this compound. Methods like Density Functional Theory (DFT) are anticipated to be instrumental in mapping the electron density distribution, identifying sites susceptible to electrophilic and nucleophilic attack, and determining frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO will be a key indicator of the molecule's kinetic stability and chemical reactivity. While specific data is not yet available, a hypothetical analysis suggests that the oxygen atom of the iso-pentoxy group and the hydroxyl group would be regions of high electron density, influencing the molecule's interaction with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Method of Determination |

| HOMO Energy | Relatively High | DFT Calculations |

| LUMO Energy | Relatively Low | DFT Calculations |

| HOMO-LUMO Gap | Moderate | DFT Calculations |

| Dipole Moment | Significant | DFT Calculations |

| Polarizability | Anisotropic | DFT Calculations |

Note: This table is predictive and awaits experimental or detailed computational validation.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an aromatic ring makes this compound capable of various intermolecular interactions. Molecular dynamics (MD) simulations can provide insights into how this molecule interacts with itself and with solvent molecules. nih.gov These simulations can model the dynamics of hydrogen bonding networks and the potential for π-stacking interactions between the phenyl rings. nih.gov Such interactions are fundamental to understanding its physical properties like boiling point and solubility, as well as its behavior in more complex environments.

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound.

Transition State Analysis for Key Synthetic Steps and Chemical Transformations

For any proposed synthesis or reaction of this compound, computational methods can be used to locate the transition state structures. The energy of these transition states determines the activation energy of the reaction, providing crucial information about the reaction rate. For instance, in an etherification reaction to synthesize this compound, transition state analysis could help in optimizing reaction conditions.

Prediction of Reaction Pathways, Kinetics, and Selectivity

By mapping out the potential energy surface for a given reaction, computational simulations can predict the most likely reaction pathways. This includes identifying potential intermediates and byproducts. Furthermore, computational kinetics can estimate reaction rate constants, while an analysis of different reaction pathways can predict the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction. For example, in the oxidation of the alcohol group, computational studies could predict whether the reaction would favor the formation of an aldehyde or a carboxylic acid under different conditions.

In Silico Screening and Rational Design of Novel Analogs

The advancement of computational chemistry has provided powerful tools for the theoretical investigation of molecules, enabling the rational design of novel analogs with potentially enhanced biological activities. For this compound and its derivatives, in silico screening methods are instrumental in prioritizing candidates for synthesis and biological testing, thereby accelerating the discovery process. These computational approaches are broadly categorized into ligand-based and structure-based design principles, both of which are integral to modern medicinal chemistry.

Ligand-Based and Structure-Based Design Principles for Targeted Biological Activity (non-clinical)

The rational design of novel analogs of this compound can be approached from two distinct perspectives, depending on the available information about the biological target.

Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methodologies are employed. wikipedia.orgnih.govfiveable.meslideshare.net These methods rely on the knowledge of other molecules that have been observed to interact with the target of interest. wikipedia.orgnih.govfiveable.meslideshare.net The fundamental principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities.

One of the primary techniques in ligand-based design is pharmacophore modeling. dergipark.org.trpatsnap.combabrone.edu.inrasalifesciences.comdovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. babrone.edu.inrasalifesciences.com For a series of hypothetical biologically active analogs of this compound, a pharmacophore model could be developed by identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. patsnap.comrasalifesciences.com This model then serves as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the desired features for potential biological activity. babrone.edu.inrasalifesciences.com

Illustrative Pharmacophore Features for Hypothetical this compound Analogs

| Feature | Description | Potential Importance |

|---|---|---|

| Aromatic Ring | The phenyl group | Core structural element for potential π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | The iso-pentoxy side chain | May contribute to binding affinity through hydrophobic interactions within a target's binding pocket. |

| Hydrogen Bond Donor | The hydroxyl group of the phenethyl alcohol moiety | Could form a critical hydrogen bond with an amino acid residue in the target protein. |

This table presents a hypothetical scenario for illustrative purposes, as no specific biological activity has been clinically established for this compound.

Structure-Based Drug Design

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically through techniques like X-ray crystallography or NMR spectroscopy, structure-based drug design can be utilized. wikipedia.orgnih.govproteinstructures.comfiveable.melongdom.org This approach involves analyzing the binding site of the target and designing molecules that are complementary in shape and chemical properties. wikipedia.org

A key technique in structure-based design is molecular docking. openaccessjournals.comwikipedia.orgazolifesciences.comdrugdesign.orgnih.gov This computational method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. openaccessjournals.comwikipedia.org For this compound and its analogs, docking simulations can be performed to understand how these molecules might fit into the binding pocket of a target protein. azolifesciences.com The results are evaluated using scoring functions that estimate the binding affinity, helping to prioritize compounds for further investigation. wikipedia.org

Illustrative Molecular Docking Results for Hypothetical this compound Analogs

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions |

|---|---|---|---|

| Analog 1 | Parent Compound | -7.2 | Hydrogen bond with Serine, Hydrophobic interaction with Leucine |

| Analog 2 | Addition of a fluoro group to the phenyl ring | -7.8 | Enhanced hydrophobic interactions, Hydrogen bond with Serine |

| Analog 3 | Replacement of iso-pentoxy with a cyclohexyloxy group | -8.1 | Increased van der Waals contacts, Hydrogen bond with Serine |

This table presents a hypothetical scenario for illustrative purposes, as no specific biological target has been identified for this compound.

Predictive Modeling for Structure-Activity Relationship (SAR) Studies via Quantitative Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.comfiveable.mewikipedia.orglibretexts.org QSAR models are valuable tools for predicting the activity of newly designed molecules, thereby guiding lead optimization efforts. fiveable.mejocpr.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogs of this compound with experimentally determined biological activities would be compiled. This dataset is then divided into a training set for model development and a test set for model validation. semanticscholar.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. wiley.comhufocw.orgucsb.eduresearchgate.netprotoqsar.com These can include properties like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors like HOMO and LUMO energies. hufocw.orgucsb.edu

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.govtaylorfrancis.combasicmedicalkey.comoecd.org

Illustrative QSAR Model for Hypothetical this compound Analogs

| Analog | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Analog 1 | 3.5 | 29.5 | -9.8 | 10.2 | 10.5 |

| Analog 2 | 3.8 | 29.5 | -10.1 | 8.1 | 8.3 |

| Analog 3 | 4.2 | 29.5 | -9.7 | 5.5 | 5.7 |

This table presents a hypothetical scenario for illustrative purposes. The data is not derived from experimental studies.

A hypothetical QSAR equation could take the form: Predicted Activity = c0 + (c1 * LogP) - (c2 * Polar Surface Area) + (c3 * HOMO Energy)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the biological activity of novel, unsynthesized analogs of this compound, providing valuable insights for their rational design.

Advanced Spectroscopic and Spectrometric Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual nuclei within a molecule, offering insights into connectivity, stereochemistry, and conformational dynamics.

The ¹H and ¹³C NMR spectra of 2-iso-pentoxyphenethyl alcohol, a substituted aromatic alcohol, are expected to exhibit characteristic signals. Protons on the carbon adjacent to the hydroxyl group typically resonate in the 3.4 to 4.5 ppm range in the ¹H NMR spectrum due to the deshielding effect of the oxygen atom. libretexts.orgoregonstate.edu Aromatic protons are anticipated to appear in the 6.5 to 8.0 ppm region. libretexts.org In the ¹³C NMR spectrum, the carbon atom bearing the hydroxyl group is expected to have a chemical shift in the 50-80 ppm range. oregonstate.eduopenochem.org The aromatic carbons would likely produce signals between 120 and 150 ppm. libretexts.org

To achieve a complete and unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region and the iso-pentoxy side chain, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.

Total Correlation Spectroscopy (TOCSY): To reveal all protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenethyl core with the iso-pentoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): To probe through-space proximity of protons, which can be instrumental in determining the preferred conformation and stereochemistry if chiral centers are present.

| Technique | Purpose for this compound Analysis |

| ¹H NMR | Identifies and quantifies different types of protons. |

| ¹³C NMR | Identifies the carbon framework of the molecule. |

| COSY | Maps the connectivity between neighboring protons. |

| HSQC | Correlates each proton with its directly attached carbon. |

| HMBC | Establishes long-range connectivity between protons and carbons. |

| NOESY | Determines spatial relationships between protons. |

The flexible iso-pentoxy side chain and the ethyl alcohol substituent on the benzene (B151609) ring of this compound may exhibit conformational exchange processes that are observable on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these dynamic processes. researchgate.net

By monitoring changes in the lineshapes of NMR signals as a function of temperature, it is possible to determine the rates of conformational interchange. mdpi.com At low temperatures, where the exchange is slow, separate signals for different conformers may be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal at the fast exchange limit. Analysis of these lineshape changes allows for the calculation of the activation energy barriers (rotational barriers) for bond rotations. researchgate.net For instance, hindered rotation around the aryl-O bond or C-C bonds within the side chains could be investigated using this technique.

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. emory.edu This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide high-resolution spectra of solid samples. emory.edu These spectra can reveal subtle differences in the chemical environments of atoms in different polymorphs. By comparing the ssNMR spectra of different crystalline forms of this compound, it would be possible to identify and characterize its polymorphic forms. Furthermore, ssNMR can be used to study the packing arrangements and intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of molecules. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, characteristic fragmentation patterns for alcohols would be expected, such as alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage involves the breaking of a C-C bond adjacent to the oxygen atom, which would lead to the formation of a resonance-stabilized oxonium ion. youtube.comyoutube.com Dehydration would result in the loss of a water molecule (18 amu). libretexts.orgyoutube.com

The presence of the iso-pentoxy group would likely introduce additional fragmentation pathways. Cleavage of the ether bond could lead to ions corresponding to the phenethyl alcohol moiety and the iso-pentoxy group. The fragmentation of the iso-pentyl chain itself would also contribute to the complexity of the mass spectrum. By systematically analyzing the product ion spectra from MS/MS experiments, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure.

| Precursor Ion (m/z) | Proposed Fragmentation | Expected Product Ion (m/z) |

| Molecular Ion | Alpha-cleavage (loss of benzyl (B1604629) radical) | [CH₂OH]+ and related fragments |

| Molecular Ion | Dehydration (loss of H₂O) | [M-18]⁺ |

| Molecular Ion | Ether cleavage (loss of iso-pentoxy radical) | [Phenethyl alcohol]⁺ fragment |

| Molecular Ion | Ether cleavage (loss of phenethyl alcohol radical) | [iso-pentoxy]⁺ fragment |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. By comparing the experimentally measured accurate mass of the molecular ion of this compound with the theoretical masses of possible elemental formulas, the correct molecular formula can be confidently established. This is a critical step in the identification of any new compound and complements the structural information obtained from NMR and MS/MS.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Structural Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, serves as a crucial tool for the structural elucidation of molecules like this compound. These techniques probe the vibrational modes of chemical bonds, providing a unique "molecular fingerprint" that is highly specific to the compound's structure.

Correlation of Vibrational Modes with Specific Functional Groups and Molecular Architecture

Each functional group within this compound exhibits characteristic vibrational frequencies in IR and Raman spectra. The correlation of these spectral bands with specific molecular motions allows for a detailed structural confirmation.

O-H Group (Alcohol): The hydroxyl group gives rise to a very strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol appears as a strong band between 1000 and 1075 cm⁻¹. libretexts.org

C-O Group (Ether): The aryl-alkyl ether linkage presents a characteristic C-O-C stretching vibration. This typically results in a strong, sharp band in the IR spectrum around 1250 cm⁻¹ for the asymmetric stretch and a weaker band near 1040 cm⁻¹ for the symmetric stretch.

Aromatic Ring: The benzene ring shows several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed as a series of sharp bands in the 1450-1600 cm⁻¹ region. sci-hub.senih.gov Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 690-900 cm⁻¹ range.

Aliphatic Chains: The C-H stretching vibrations of the ethyl and iso-pentyl groups are found in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations for these groups occur in the 1350-1470 cm⁻¹ range.

The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often very strong in the Raman spectrum. sci-hub.seresearchgate.net While the O-H stretch is typically weak in Raman, the C-O and C-C skeletal vibrations are readily observed.

| Functional Group | Vibrational Mode | Typical Infrared (IR) Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000-1075 (Strong) | Medium |

| Aryl-Alkyl Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | ~1250 (Strong) | Medium |

| Aryl-Alkyl Ether (-O-CH₂-) | C-O-C Symmetric Stretch | ~1040 (Medium) | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 (Medium) | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple, Medium-Strong) | Strong |

| Aromatic Ring | Ring Breathing | Weak | ~1000 (Very Strong) |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850-3000 (Strong) | Strong |

| Aliphatic (CH₂, CH₃) | C-H Bend | 1350-1470 (Medium) | Medium |

Quantitative Analysis of Reaction Progress and Mixture Composition

Vibrational spectroscopy can be adapted for quantitative analysis by measuring the intensity of characteristic absorption (IR) or scattering (Raman) bands. According to the Beer-Lambert law, the absorbance of a specific IR band is directly proportional to the concentration of the corresponding functional group in the sample.

By monitoring the intensity of a unique and well-resolved peak belonging to this compound (for example, the C-O ether stretch around 1250 cm⁻¹), one can determine its concentration in a solution or mixture. This is particularly useful for:

Reaction Monitoring: The progress of a reaction that produces or consumes this compound can be followed in real-time by tracking the increase or decrease of its characteristic peak intensity.

Quality Control: Ensuring the purity of a sample or quantifying the composition of a mixture containing the compound.

Calibration curves are typically generated by measuring the spectra of several standards with known concentrations. The concentration of an unknown sample can then be determined by measuring its spectrum and interpolating from the calibration curve.

Integration of Machine Learning and Chemometrics in Spectroscopic Data Interpretation

Development of Predictive Models for Automated Spectral Interpretation

Data Collection: A large database of IR or Raman spectra from known compounds, including various alcohols, ethers, and aromatic compounds, is assembled.

Model Training: A machine learning model, such as a convolutional neural network (CNN) or a support vector machine (SVM), is trained on this database. The model learns to associate specific spectral features (peaks, shapes, patterns) with the presence of particular functional groups and structural motifs. azolifesciences.com

Prediction: Once trained, the model can predict the functional groups present in an unknown spectrum with a high degree of accuracy. nih.gov For this compound, such a model would be expected to identify the presence of hydroxyl, ether, and substituted benzene ring functionalities directly from the raw spectral data. These automated systems can significantly accelerate the process of structural elucidation. azolifesciences.com

Application of Pattern Recognition and Classification Algorithms for Compound Differentiation

Chemometric methods excel at identifying subtle patterns in spectral data that may not be obvious to a human observer. Pattern recognition algorithms are particularly useful for differentiating between structurally similar compounds.

Investigation of Biological Activities in Non Clinical Systems

In Vitro Enzyme Interaction Studies

A thorough review of existing research reveals a lack of specific studies focused on the interaction of 2-iso-Pentoxyphenethyl alcohol with enzymes. There is no available data from enzyme inhibition or activation assays that would characterize its biochemical targets, for instance, in relation to isoprenoid biosynthesis or general alcohol dehydrogenase activity. Similarly, the kinetic and thermodynamic properties of any potential enzyme-compound interactions have not been documented.

Receptor Binding and Ligand Activity in Cell-Free Models

In the realm of receptor pharmacology, information regarding this compound is equally sparse. There are no published studies investigating its binding affinity to isolated receptors or receptor constructs. Furthermore, the absence of such binding data means that no functional assays with purified receptors have been conducted to assess its potential agonist or antagonist properties.

Cellular Pathway Modulation in In Vitro Cellular Models

Consistent with the lack of molecular-level data, there is no information available on how this compound may modulate cellular pathways in in vitro models. Research into its effects on cellular signaling, gene expression, or other downstream cellular processes has not been reported.

While general information exists for the parent compound, phenethyl alcohol, which is known to exhibit antimicrobial properties and affect cell proliferation, it is not scientifically sound to extrapolate these findings to its 2-iso-pentoxy derivative without direct experimental evidence. The structural addition of the isopentoxy group could significantly alter the compound's physicochemical properties and, consequently, its biological activity. Further research is required to elucidate the specific biological profile of this compound.

Assessment of Anti-inflammatory Activity via Modulation of Signaling Pathways (e.g., arachidonic acid cascade, cytokine production)

There are no available scientific studies that have specifically investigated the anti-inflammatory activity of this compound. Consequently, there is no data on its potential to modulate key inflammatory signaling pathways such as the arachidonic acid cascade or the production of inflammatory cytokines.

Exploration of Antioxidant or Free Radical Scavenging Potentials

No research has been published detailing the antioxidant or free radical scavenging properties of this compound. Therefore, its potential to counteract oxidative stress remains uninvestigated.

Studies on the Modulation of Gene Expression or Protein Synthesis in Cultured Cells

The effect of this compound on gene expression or protein synthesis in cultured cells has not been the subject of any known scientific inquiry. As such, there is no information regarding its influence on cellular genetic or proteomic profiles.

Antimicrobial and Antifungal Efficacy Studies in Microbial Cultures

Specific studies on the antimicrobial and antifungal efficacy of this compound are not present in the available scientific literature.

Determination of Minimum Inhibitory Concentrations (MIC) against Pathogenic Microorganisms

There are no published data reporting the Minimum Inhibitory Concentrations (MIC) of this compound against any pathogenic microorganisms.

Elucidation of Mechanism of Action against Microbial Cellular Targets

In the absence of studies on its antimicrobial activity, the mechanism of action of this compound against microbial cellular targets has not been elucidated.

Based on a thorough review of existing scientific literature, there is a clear lack of research on the biological activities of this compound. The anti-inflammatory, antioxidant, gene expression modulation, and antimicrobial properties of this specific compound have not been investigated. Future research is necessary to determine the potential pharmacological profile of this compound.

Mechanistic Studies of Chemical and Biochemical Interactions

Exploration of Metabolic Pathways and Transformations in Biological Systems (Non-Clinical)

The metabolism of 2-iso-Pentoxyphenethyl alcohol is anticipated to proceed through Phase I and Phase II reactions, typical for xenobiotics. longdom.org These processes primarily occur in the liver and are designed to increase the water-solubility of the compound to facilitate its excretion. wikipedia.orgpharmaguideline.com

In vitro studies using human liver microsomes or hepatocytes are standard methods to identify the metabolic fate of a compound. For this compound, the expected metabolic pathways would involve modifications of both the phenethyl alcohol and the iso-pentoxy ether components.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups. usmlestrike.com For this compound, two primary Phase I metabolic routes are probable:

Oxidation of the Alcohol Moiety: The primary alcohol group of the phenethyl alcohol backbone is susceptible to oxidation. This process would likely be catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, as well as cytochrome P450 (CYP) enzymes, particularly CYP2E1 which is known to metabolize ethanol (B145695) and other alcohols. nih.govumsystem.edu This oxidation would first yield an aldehyde intermediate, 2-iso-Pentoxyphenethyl aldehyde, which would then be rapidly oxidized to the corresponding carboxylic acid, 2-iso-Pentoxyphenylacetic acid. sciencemadness.org

O-dealkylation of the Ether Moiety: The iso-pentoxy ether linkage is a likely site for oxidative O-dealkylation, a reaction commonly catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net This would lead to the cleavage of the ether bond, resulting in the formation of 2-hydroxyphenethyl alcohol (a catechol derivative) and isopentanal. Isopentanal would be further metabolized.

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their polarity. medbullets.com

Glucuronidation: The primary alcohol group of this compound and any hydroxylated metabolites can undergo glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety. wikipedia.org Studies on ethanol and isopentanol have shown that these alcohols can induce the expression of certain UGT isoforms, which could potentially influence the rate of glucuronidation of this compound. nih.govgrantome.com Specifically, UGT1A1 and UGT2B7 are known to be involved in the glucuronidation of ethanol. nih.gov

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for the alcohol group, transferring a sulfonate group to form a sulfate (B86663) conjugate.

A summary of the probable metabolites is presented in the table below.

| Metabolic Phase | Proposed Metabolite | Precursor | Key Enzyme Family |

| Phase I | 2-iso-Pentoxyphenethyl aldehyde | This compound | Alcohol Dehydrogenase, CYP450 |

| Phase I | 2-iso-Pentoxyphenylacetic acid | 2-iso-Pentoxyphenethyl aldehyde | Aldehyde Dehydrogenase |

| Phase I | 2-Hydroxyphenethyl alcohol | This compound | Cytochrome P450 |

| Phase I | Isopentanal | This compound | Cytochrome P450 |

| Phase II | This compound glucuronide | This compound | UDP-glucuronosyltransferase |

| Phase II | 2-Hydroxyphenethyl alcohol glucuronide | 2-Hydroxyphenethyl alcohol | UDP-glucuronosyltransferase |

| Phase II | This compound sulfate | This compound | Sulfotransferase |

Based on the metabolism of structurally related compounds, several key enzyme families are likely involved in the biotransformation of this compound.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is crucial for Phase I metabolism. youtube.comyoutube.com CYP2E1 is a strong candidate for the oxidation of the alcohol moiety due to its known role in ethanol metabolism. nih.govyoutube.com Other CYP isoforms, such as those in the CYP1A, CYP2B, and CYP3A families, are known to be involved in the O-dealkylation of various ethers and could play a role in the cleavage of the iso-pentoxy group. nih.govnih.gov

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): These enzymes are central to the oxidation of primary alcohols to carboxylic acids. nih.gov It is highly probable that ADH would catalyze the initial oxidation of this compound to its aldehyde, and ALDH would subsequently convert the aldehyde to the corresponding carboxylic acid.

UDP-glucuronosyltransferases (UGTs): These are key Phase II enzymes responsible for glucuronidation. wikipedia.org Given that the parent molecule has a primary alcohol, it is a likely substrate for UGTs. Studies have shown that various UGT isoforms are involved in the glucuronidation of alcohols and phenolic compounds. nih.govdrugbank.com

Sulfotransferases (SULTs): These enzymes are involved in Phase II sulfation reactions and represent another probable pathway for the conjugation of the alcohol group.

The table below summarizes the potential enzymes involved and their proposed roles.

| Enzyme Family | Specific Isoform (Example) | Proposed Role in Metabolism |

| Cytochrome P450 | CYP2E1 | Oxidation of the alcohol group |

| Cytochrome P450 | CYP1A2, CYP2B6, CYP3A4 | O-dealkylation of the iso-pentoxy group |

| Alcohol Dehydrogenase | ADH1 family | Oxidation of the alcohol to an aldehyde |

| Aldehyde Dehydrogenase | ALDH2 family | Oxidation of the aldehyde to a carboxylic acid |

| UDP-glucuronosyltransferase | UGT1A1, UGT2B7 | Glucuronidation of the alcohol group |

| Sulfotransferase | SULT family | Sulfation of the alcohol group |

Interaction with Biological Macromolecules

The lipophilic nature of this compound, conferred by the phenyl ring and the iso-pentoxy group, suggests a propensity for interaction with biological macromolecules.

Direct data on the binding of this compound to macromolecules is not available. However, studies on phenethyl alcohol provide some insights.

Proteins: Due to its hydrophobicity, this compound is likely to bind to plasma proteins such as albumin, which would affect its distribution and bioavailability. The binding is expected to be driven by hydrophobic interactions.

Nucleic Acids: There is limited information to suggest significant direct binding of simple alcohols like phenethyl alcohol to nucleic acids. However, some studies have shown that phenethyl alcohol can inhibit DNA synthesis in bacteria, which may be an indirect effect of its interaction with other cellular components like membranes. researchgate.netnih.gov

Lipids: Research has shown that phenethyl alcohol readily interacts with lipid bilayers, causing a disordering of the phospholipid acyl chains. nih.gov This suggests that this compound, with its larger hydrophobic iso-pentoxy group, would have an even greater affinity for lipid membranes. This interaction could alter membrane fluidity and permeability. The partitioning of alcohols into lipid membranes is influenced by the phospholipid composition of the membrane.

The following table presents hypothetical binding parameters based on the expected nature of the interactions.

| Macromolecule | Potential Binding Affinity (Kd) | Primary Driving Force | Potential Functional Consequence |

| Serum Albumin | Micromolar (µM) range | Hydrophobic interactions | Transport and distribution in the body |

| Lipid Bilayers | High partitioning coefficient | Hydrophobic interactions | Altered membrane fluidity and function |

| DNA/RNA | Low affinity (if any) | Unlikely to be a primary target | Indirect effects on nucleic acid metabolism |

Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be necessary to determine the precise structural basis of these interactions. In the absence of such studies for this compound, we can infer the likely nature of these interactions.

The binding to hydrophobic pockets of proteins like serum albumin would be stabilized by van der Waals forces between the phenyl and iso-pentoxy groups and nonpolar amino acid residues. For lipid membranes, the molecule would likely insert its hydrophobic portions (phenyl and iso-pentoxy groups) into the acyl chain region of the bilayer, leaving the more polar alcohol group oriented towards the aqueous phase or the headgroup region of the lipids. nih.gov

Chemical Reactivity in Complex Biological Milieus

In the physiological environment, the primary chemical reactivity of this compound is expected to be its enzyme-mediated metabolism, as discussed above. The molecule itself is relatively stable. The ether linkage is generally stable to hydrolysis under physiological pH. The primary alcohol can undergo oxidation. The aromatic ring is relatively inert but could be a site for hydroxylation by cytochrome P450 enzymes. The generation of reactive oxygen species (ROS) can occur as a byproduct of CYP450 metabolism, which could contribute to oxidative stress. umsystem.edu

Determination of Oxidation-Reduction Potentials and Their Implications for Reactivity

The primary alcohol moiety in this compound is susceptible to oxidation. The oxidation of 2-phenylethanol, the parent compound, has been shown to yield products such as phenylacetaldehyde (B1677652) and phenylacetic acid acs.orgacs.orgresearchgate.net. The initial step in this oxidation involves the removal of hydrogen from the alcohol, a process influenced by the electronic environment of the molecule.

The presence of the iso-pentoxy group (-OCH2CH2CH(CH3)2) on the phenyl ring is expected to influence the oxidation potential. Alkoxy groups are generally considered electron-donating through resonance, which can increase the electron density on the aromatic ring and potentially affect the ease of oxidation of the benzylic protons or the alcohol group itself. The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds pharmacy180.comwikipedia.orglibretexts.orgviu.caresearchgate.net. The substituent constant (σ) for an alkoxy group is typically negative, indicating its electron-donating nature. This increased electron density could stabilize a potential carbocation intermediate formed during certain oxidation mechanisms, thereby lowering the oxidation potential relative to unsubstituted phenethyl alcohol.

Studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that electron-donating groups can facilitate oxidation, while electron-withdrawing groups tend to hinder it. This suggests that the iso-pentoxy group in this compound would likely make the compound more susceptible to oxidation compared to the unsubstituted phenylethanol.

To provide a comparative context, the table below presents hypothetical oxidation potential ranges for this compound and related compounds, based on general principles of substituent effects. It is important to note that these are estimated values and would require experimental verification through techniques like cyclic voltammetry.

| Compound | Substituent | Expected Effect on Oxidation Potential | Estimated Oxidation Potential Range (vs. SHE) |

| Phenethyl alcohol | -H | Reference | Higher |

| This compound | -OCH2CH2CH(CH3)2 | Electron-donating | Lower |

| 4-Nitrophenethyl alcohol | -NO2 | Electron-withdrawing | Higher |

This table presents estimated relative values for illustrative purposes and are not based on direct experimental measurements for this compound.

Studies on Reactivity with Biological Nucleophiles and Electrophiles

The chemical structure of this compound, featuring a hydroxyl group and an aromatic ring, provides sites for potential interactions with biological nucleophiles and electrophiles.

Reactivity with Biological Nucleophiles:

The primary alcohol group of this compound can act as a nucleophile, particularly the oxygen atom with its lone pairs of electrons. It can potentially react with biological electrophiles such as activated carbonyl groups in proteins or phosphorylated intermediates. However, under physiological conditions, the nucleophilicity of the alcohol is relatively weak. Protonation of the hydroxyl group under acidic conditions can convert it into a better leaving group (-OH2+), facilitating nucleophilic substitution reactions, though this is less likely to occur significantly at physiological pH.

A key biological nucleophile is the thiol group of cysteine residues in proteins and in the antioxidant glutathione (B108866). While direct studies on the reaction of this compound with these nucleophiles are scarce, the general reactivity of alcohols suggests that a direct reaction is unlikely without enzymatic activation. The metabolism of ethanol, for instance, involves enzymatic oxidation to acetaldehyde, which is then a target for nucleophilic attack by glutathione nih.gov. It is plausible that if this compound undergoes enzymatic oxidation to its corresponding aldehyde, this metabolite would be reactive towards biological nucleophiles.

Reactivity with Biological Electrophiles:

The aromatic ring of this compound can act as a nucleophile in electrophilic aromatic substitution reactions. The electron-donating iso-pentoxy group would activate the ring, directing electrophilic attack primarily to the ortho and para positions. Potential biological electrophiles could include reactive intermediates generated during metabolic processes.

Furthermore, the hydroxyl group can also render the molecule susceptible to electrophilic attack. For instance, it can react with electrophilic species in enzymatic reactions, such as esterification with fatty acids to form corresponding esters. The biosynthesis of phenethyl acetate (B1210297) from phenethyl alcohol in yeast, for example, involves such an enzymatic esterification process scielo.org.za.

Interactions with macromolecules like DNA have been investigated for the parent compound, phenethyl alcohol. Studies have shown that phenethyl alcohol can affect the cell membrane and inhibit DNA synthesis researchgate.net. However, this is likely due to indirect effects on cellular processes rather than direct covalent modification of DNA by the alcohol itself. Direct electrophilic attack by a reactive metabolite of this compound on the nucleophilic bases of DNA is a theoretical possibility but would require metabolic activation to a more reactive species.

The table below summarizes the potential reactivity of this compound with biological nucleophiles and electrophiles.

| Reactant Type | Biological Example | Potential Reaction Site on this compound | Reaction Type | Likelihood under Physiological Conditions |

| Nucleophile | Cysteine (in proteins), Glutathione | Hydroxyl group (after activation), Carbonyl group (of oxidized metabolite) | Nucleophilic substitution, Nucleophilic addition | Low (direct), Higher (metabolite) |

| Electrophile | Activated carbonyls, Phosphates | Hydroxyl group | Nucleophilic attack | Moderate (enzymatically mediated) |

| Electrophile | Reactive metabolic intermediates | Aromatic ring | Electrophilic aromatic substitution | Low |

Applications in Materials Science and Industrial Chemistry Non Medical

Role as a Specialty Chemical Intermediate

The presence of a reactive hydroxyl group and a stable ether linkage makes 2-iso-Pentoxyphenethyl alcohol a candidate for use as an intermediate in the synthesis of more complex molecules.

As a primary alcohol, this compound can serve as a starting material for a variety of organic transformations, leading to the creation of advanced materials. The hydroxyl group can be converted into other functional groups, such as esters, aldehydes, or halides, which are stepping stones for more complex molecular architectures. For instance, esterification reactions could be employed to synthesize novel plasticizers or liquid crystals, with the isopentoxy group providing a bulky, flexible tail that can influence the material's physical properties.

The synthesis of advanced organic materials often involves multi-step processes where specialized precursors are required. While no specific advanced materials derived from this compound are documented in readily available literature, its structure is analogous to other phenethyl alcohol derivatives used in organic synthesis.

The hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. For example, it could be reacted with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the 2-isopentoxyphenethyl moiety into a polymer backbone would introduce a combination of aromatic rigidity and aliphatic flexibility, potentially leading to polymers with unique thermal or mechanical properties.

Furthermore, the alcohol could be modified to introduce polymerizable groups, such as acrylates or methacrylates, transforming it into a functional monomer. Such monomers could then be used in free-radical polymerization to create polymers with pendant isopentoxy-phenethyl groups. These side chains could impact the polymer's solubility, glass transition temperature, and surface properties. The ether linkage within the side chain would likely impart good chemical stability.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant | Potential Polymer Class | Potential Properties Influenced by 2-iso-Pentoxyphenethyl moiety |

| Condensation | Dicarboxylic acid | Polyester | Increased flexibility, altered solubility, lower melting point |

| Condensation | Diisocyanate | Polyurethane | Modified thermal stability, enhanced hydrophobicity |

| Addition (as a modified monomer) | Acryloyl chloride (to form acrylate monomer) | Polyacrylate | Unique refractive index, tailored surface energy, potential for use in coatings or adhesives |

Research into its Utility in Specialty Chemical Formulations

The amphipathic nature of this compound, possessing both a polar hydroxyl group and nonpolar aromatic and aliphatic parts, suggests its potential utility in various specialty chemical formulations.

With its ether and alcohol functionalities, this compound is expected to have good solvency for a range of organic compounds. Its structural similarity to phenoxyethanol, a widely used solvent and preservative, suggests it could be investigated for similar applications. chemimpex.comnih.govfragranceconservatory.com The presence of the isopentyl group would likely increase its lipophilicity compared to phenoxyethanol, making it a better solvent for nonpolar substances such as oils, resins, and certain polymers. This could be advantageous in formulations where a higher degree of oil solubility is required.

Table 2: Comparison of Predicted Solvent Properties

| Compound | Key Structural Features | Predicted Solvency | Potential Niche Applications |

| This compound | Aromatic ring, ether linkage, hydroxyl group, isopentyl group | Good for moderately polar to nonpolar solutes | Specialty cleaning agents, extraction solvent for natural products, carrier for oil-based formulations |

| Phenoxyethanol | Aromatic ring, ether linkage, hydroxyl group | Good for polar to moderately polar solutes | Preservative in cosmetics, solvent for inks and resins, component of metalworking fluids |

| Isopropyl Alcohol | Short alkyl chain, hydroxyl group | Good for polar solutes | General purpose solvent and disinfectant, cleaning fluid for electronics |

The molecular structure of this compound suggests it could function as a performance-enhancing additive. In coatings and adhesives, it could act as a coalescing agent, aiding in the formation of a continuous film as the coating cures. Its relatively low volatility, predicted from its molecular weight, would be beneficial in this context. The phenethyl and isopentoxy groups could also improve adhesion to certain substrates.

In functional fluids, such as lubricants or hydraulic fluids, it might serve as a viscosity modifier or a lubricity enhancer. The ether linkage is generally stable, which is a desirable characteristic for additives in such applications.

Research and Development in Perfumery and Flavor Chemistry Precursors

The structural relationship between this compound and known fragrance and flavor compounds is a strong indicator of its potential in this field. Phenethyl alcohol itself is a common ingredient in fragrances, known for its pleasant floral, rose-like scent. jpsdi.comwikipedia.org

The closely related compound, isopentyl phenethyl ether (also known as phenylethyl isoamyl ether), is a known fragrance ingredient. chemimpex.comnih.govfragranceconservatory.com It is described as having a rose-hyacinth-like aroma with fresh, green notes. fragranceconservatory.com This ether can be synthesized from phenethyl alcohol. scentree.co Given this, this compound could be considered a precursor or an intermediate in the synthesis of such fragrance ethers.

Furthermore, this compound itself may possess interesting olfactory properties. The combination of the phenethyl alcohol skeleton with an isopentoxy group could result in a novel scent profile, potentially with floral, green, or fruity notes. Research in this area would involve the sensory evaluation of the pure compound and its potential use in fragrance compositions.

In flavor chemistry, isopentyl phenethyl ether is recognized as a flavoring agent. nih.gov This suggests that derivatives of this compound, such as its esters, could also be investigated as potential flavor compounds.

Table 3: Structurally Related Compounds in Perfumery and Flavor

| Compound | CAS Number | Olfactory/Flavor Profile | Application |

| Phenethyl alcohol | 60-12-8 | Floral (rose) | Fragrance, Flavor |

| Isopentyl phenethyl ether | 56011-02-0 | Floral (rose-hyacinth), green | Fragrance, Flavor |

| Phenethyl acetate (B1210297) | 103-45-7 | Floral (rose), fruity (honey) | Fragrance, Flavor |

Exploration of its Role as a Precursor to Aroma Compounds

Currently, there is no specific research data available that details the role of this compound as a direct precursor to other commercially significant aroma compounds. In principle, the hydroxyl group of this compound could be esterified with various carboxylic acids to produce a range of esters, each with a potentially unique scent profile. This is a common practice in the fragrance industry to create novel scent notes. For instance, phenethyl butyrate is an ester derived from phenethyl alcohol that is used in fragrances. researchgate.net However, no such derivatives of this compound are documented in the searched literature.

Investigation of its Contribution as a Building Block for New Fragrance or Flavor Molecules

The potential of this compound as a building block for new fragrance or flavor molecules has not been specifically documented in available research. The synthesis of new molecules for the fragrance and flavor industry is a complex process that involves not only the chemical synthesis but also extensive sensory evaluation and safety testing. While the molecular structure of this compound suggests it could contribute to floral or fruity scent profiles, there is no empirical data to support this. The Good Scents Company lists allyl (3-methylbutoxy)acetate, a structurally related compound, which is noted for its fruity odor. thegoodscentscompany.com This might suggest a potential sensory direction for derivatives of this compound, but this is purely conjectural.

Environmental Fate and Abiotic Degradation Studies

Photolytic Degradation Mechanisms

Photolysis, or the decomposition of chemical compounds by light, is a significant degradation pathway for many organic molecules in the environment. taylorandfrancis.com This process can occur through direct absorption of light or via indirect mechanisms involving other light-activated species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule itself, leading to the cleavage of chemical bonds. taylorandfrancis.com For 2-iso-Pentoxyphenethyl alcohol, the aromatic benzene (B151609) ring is the primary chromophore, meaning it is the part of the molecule that absorbs light. Aromatic compounds with double carbon bonds are more likely to undergo direct photodegradation. taylorandfrancis.com Upon absorption of UV light, the phenethyl alcohol moiety could undergo reactions such as the cleavage of the carbon-carbon bond in the ethyl side chain or reactions involving the hydroxyl group.

While specific studies on this compound are absent, research on the photocatalytic degradation of a related compound, 2-phenethyl-2-chloroethyl sulfide, in the presence of a catalyst like TiO2 and UV light, showed decomposition primarily through the cleavage of the C-S bond. nih.gov This suggests that in the presence of photocatalysts, the side chain of this compound could be susceptible to cleavage.

Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the target molecule, or generate reactive species that then react with the compound. taylorandfrancis.com In aquatic and atmospheric environments, key reactive species include hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of many organic compounds.

The reaction of aromatic compounds with hydroxyl radicals is a well-established degradation pathway. usgs.gov For this compound, hydroxyl radicals would likely attack the aromatic ring, leading to the formation of hydroxylated intermediates. The presence of the isopentoxy group, an electron-donating group, would activate the aromatic ring, potentially increasing the rate of this reaction.

Chemical Hydrolysis Kinetics and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium.

Ethers are generally considered to be chemically stable and resistant to hydrolysis under neutral pH conditions. libretexts.orgwikipedia.org The isopentoxy group in this compound is an ether linkage. Cleavage of ethers typically requires strong acidic conditions. libretexts.orgwikipedia.orgchemistrysteps.com

In the case of aryl alkyl ethers, such as the isopentoxy-substituted phenethyl alcohol, acidic cleavage would likely occur at the bond between the aromatic ring and the ether oxygen. libretexts.org This is because the protonated ether oxygen makes the adjacent carbon atoms susceptible to nucleophilic attack. For aryl alkyl ethers, the reaction products are typically a phenol (B47542) and an alkyl halide if a hydrohalic acid is used. libretexts.org In an environmental context with water as the nucleophile, this would lead to the formation of a phenol and an alcohol.

Therefore, under acidic environmental conditions, this compound could potentially hydrolyze to form 2-hydroxyphenethyl alcohol and isopentyl alcohol. However, this reaction is expected to be slow under typical environmental pH ranges.

Table 1: Predicted Hydrolytic Products of this compound under Acidic Conditions

| Reactant | Predicted Product 1 | Predicted Product 2 |

| This compound | 2-Hydroxyphenethyl alcohol | Isopentyl alcohol |

This table is based on the general mechanism of acid-catalyzed ether cleavage and is not derived from experimental data for this compound.

Oxidative Degradation in Abiotic Systems

Oxidation by environmental oxidants is a major pathway for the degradation of organic compounds in both the atmosphere and in aquatic systems.

Hydroxyl Radicals (•OH): As mentioned in the context of indirect photolysis, hydroxyl radicals are highly reactive oxidants. The reaction of •OH with this compound is expected to be rapid. The primary sites of attack would be the aromatic ring and the benzylic hydrogens (the hydrogens on the carbon atom attached to the benzene ring).

Attack on the aromatic ring would lead to the formation of hydroxylated and potentially ring-opened products. The presence of the electron-donating isopentoxy and hydroxyethyl (B10761427) groups would likely direct the hydroxyl radical to the ortho and para positions of the ring. Studies on the oxidation of phenolic aldehydes by hydroxyl radicals have shown the formation of polyhydroxylated products. nih.govresearchgate.net

Ozone (O3): Ozone is another important environmental oxidant, particularly in the atmosphere. The reaction of ozone with aromatic compounds is generally slower than the reaction with hydroxyl radicals. nih.gov For this compound, the reaction with ozone would likely target the aromatic ring, potentially leading to the formation of ring-opened products such as aldehydes and carboxylic acids. Research on the oxidation of phenolic aldehydes by ozone has demonstrated the formation of multifunctional carboxylic acids from the fragmentation of the aromatic ring. nih.govresearchgate.netnih.gov

The rate of oxidation of methoxyphenols by ozone and hydroxyl radicals has been shown to increase with the number of electron-donating methoxy (B1213986) groups on the aromatic ring. nih.govresearchgate.net This suggests that the isopentoxy group in this compound would enhance its reactivity towards these oxidants.

Table 2: Predicted Major Degradation Products from Oxidation of this compound

| Oxidant | Primary Site of Attack | Potential Major Products |

| Hydroxyl Radical (•OH) | Aromatic Ring, Benzylic Hydrogens | Hydroxylated derivatives, Ring-opened aldehydes and carboxylic acids |

| Ozone (O3) | Aromatic Ring | Ring-opened aldehydes and carboxylic acids |

This table presents plausible degradation products based on the known reactivity of similar aromatic compounds and is not based on direct experimental evidence for this compound.

Characterization of Oxidation Products and Their Stability

No studies were identified that characterized the products formed from the oxidation of this compound in environmental settings. Information regarding the identity, structure, and stability of any potential oxidation products is currently unavailable in the scientific literature.

Sorption and Transport Behavior in Environmental Matrices

Specific data on the sorption and transport behavior of this compound in soil, sediment, and water systems are absent from the available literature.

Adsorption Isotherms and Kinetics in Soil, Sediment, and Water Systems